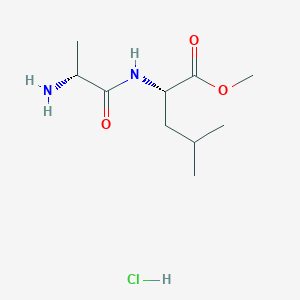

D-Alanyl-L-leucine, methyl ester, hydrochloride

Description

D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide derivative composed of D-alanine and L-leucine residues, esterified at the C-terminus and stabilized as a hydrochloride salt. This compound is structurally characterized by its chirality (D-configuration in alanine and L-configuration in leucine), methyl ester group, and ionic hydrochloride moiety, which enhances solubility and stability. Such derivatives are commonly used in peptide synthesis, pharmaceutical research, and biochemical studies due to their tailored physicochemical properties .

Properties

IUPAC Name |

methyl (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHYLMJQPYGQBM-WLYNEOFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-L-leucine, methyl ester, hydrochloride typically involves the coupling of D-alanine and L-leucine using peptide synthesis techniques. One common method is the solution-phase peptide synthesis, where the amino acids are activated and coupled in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that allow for large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of amino acid coupling, washing, and deprotection steps, followed by cleavage from the resin and purification .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-L-leucine, methyl ester, hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Amidation: The carboxylic acid group can react with amines to form amides.

Oxidation and Reduction: The amino acid residues can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Amidation: Coupling reagents like DCC and NHS are used to facilitate the formation of amide bonds.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Hydrolysis: D-Alanyl-L-leucine and methanol.

Amidation: D-Alanyl-L-leucine amides.

Oxidation and Reduction: Various oxidized or reduced forms of the amino acid residues.

Scientific Research Applications

D-Alanyl-L-leucine, methyl ester, hydrochloride is a chemical compound with several applications in scientific research, particularly in chemistry and biology. It's employed as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.

Scientific Research Applications

- Peptide Synthesis: this compound is utilized as a building block in the synthesis of peptides. Peptides are short chains of amino acids, and their synthesis is crucial in various fields, including drug discovery and materials science.

- Model Compound: The compound serves as a model for studying peptide bond formation and hydrolysis. Understanding these processes is fundamental in biochemistry and pharmaceutical research.

- Enzyme Studies: D-amino acids like D-alanine, a component of this compound, are significant in the synthesis of various compounds, including antibiotics . Enzymes, such as D-methionine amidase, exhibit stereospecificity towards D-amino acid amides and esters, making them useful in biotransformations .

- Lysosomal Destabilization Studies: L-leucyl-L-leucine methyl ester (LLOMe), a related compound, is known to permeabilize lysosomal membranes and destabilize lysosomal enzymes . This makes it useful in studying lysosomal function and its role in cellular processes .

Mechanism of Action

The mechanism of action of D-Alanyl-L-leucine, methyl ester, hydrochloride involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for peptidases, which cleave the peptide bond to release the individual amino acids. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular functions .

Comparison with Similar Compounds

Structural Analogues: Amino Acid Methyl Ester Hydrochlorides

L-Leucine Methyl Ester Hydrochloride

- Structure: (S)-2-amino-4-methylpentanoate methyl ester hydrochloride.

- Molecular Weight : ~209.7 g/mol.

- Synthesis: Prepared via esterification of L-leucine with methanol in the presence of HCl .

- Applications: Widely used as a building block in peptide synthesis (e.g., in ursane triterpenoid conjugates) .

D-Valine Methyl Ester Hydrochloride

- Structure: (R)-2-amino-3-methylbutanoate methyl ester hydrochloride.

- Molecular Weight : ~197.7 g/mol.

- Key Differences : Shorter side chain (isopropyl vs. isobutyl in leucine) and distinct stereochemistry (D-valine vs. D-alanine/L-leucine). Used in chiral resolutions and enzyme studies .

3-(3-Pyridyl)-D-Alanine Methyl Ester Dihydrochloride

- Structure : D-Alanine derivative with a pyridyl substituent.

- Molecular Weight : 253.13 g/mol.

- Applications : Specialized in receptor-binding studies due to the pyridyl group’s affinity for nicotinic receptors .

Table 1: Comparison of Amino Acid Methyl Ester Hydrochlorides

*Estimated based on molecular formula.

Dipeptide Methyl Ester Derivatives

L-Leucyl-L-Leucine Methyl Ester (Leu-Leu-OMe)

- Structure : Homodimeric dipeptide with methyl ester.

- Biological Activity : Eliminates natural killer (NK) cell function at >50 µM via lysosomal processing in immune cells .

- Comparison : Unlike D-Alanyl-L-leucine, Leu-Leu-OMe lacks stereochemical diversity (both residues are L-configured) and demonstrates direct cytotoxicity, highlighting the role of stereochemistry in bioactivity.

N-(Triterpenoyl)-L-Leucine Methyl Ester Derivatives

- Example : N-(2α,3β,23-Acetoxyurs-12-en-28-oyl)-L-leucine methyl ester.

- Molecular Weight : 742.4 g/mol.

- Synthesis: Coupling of triterpenoic acid with L-leucine methyl ester HCl using EDCI/HOBt .

- Applications: Anticancer and anti-inflammatory agents. The bulky triterpenoid group contrasts with the simpler dipeptide structure of D-Alanyl-L-leucine.

Table 2: Dipeptide and Conjugate Methyl Ester Derivatives

Physicochemical Properties

Melting Points :

Solubility : Hydrochloride salts generally enhance water solubility. For example, L-lysine methyl ester HCl is highly soluble in aqueous buffers, a trait shared by D-Alanyl-L-leucine derivatives .

Stereochemical Considerations

The D-Ala residue in the target compound introduces resistance to proteolytic degradation compared to all-L configurations (e.g., Leu-Leu-OMe) . This property is critical for pharmaceutical applications requiring metabolic stability.

Biological Activity

D-Alanyl-L-leucine, methyl ester, hydrochloride is a compound of interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is a dipeptide derivative that combines D-alanine and L-leucine with a methyl ester functional group. This structural modification can influence its solubility, permeability, and biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to D-Alanyl-L-leucine exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications to the amino acid sequence can enhance the ability of peptides to inhibit bacterial growth. Specifically, the incorporation of D-amino acids can increase resistance to proteolytic degradation by enzymes present in bacteria, thereby enhancing their antimicrobial efficacy .

2. Mechanism of Action

The biological activity of D-Alanyl-L-leucine is often attributed to its ability to interfere with bacterial cell wall synthesis. It acts as a substrate for bacterial enzymes involved in peptidoglycan biosynthesis. The compound's structure allows it to mimic natural substrates, leading to competitive inhibition of these enzymes .

3. Transport Mechanisms

The transport of D-Alanyl-L-leucine across cell membranes is facilitated by peptide transport systems, such as PEPT1. This transport mechanism is crucial for its bioavailability and effectiveness as an antimicrobial agent. Studies have shown that dipeptides are preferentially taken up by these transporters compared to free amino acids, which can enhance the compound's therapeutic potential .

Case Studies

Several case studies have investigated the biological activity of D-Alanyl-L-leucine:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various dipeptides against Gram-positive and Gram-negative bacteria. D-Alanyl-L-leucine demonstrated significant inhibition against certain strains, highlighting its potential as an antibiotic agent .

- Pharmacokinetic Analysis : Another study focused on the pharmacokinetics of D-Alanyl-L-leucine administered in animal models. The results indicated favorable absorption rates and bioavailability when administered orally due to its ability to evade metabolic degradation .

Data Tables

| Property | D-Alanyl-L-leucine | L-Leucine | D-Leucine |

|---|---|---|---|

| Molecular Weight | 202.25 g/mol | 131.17 g/mol | 131.17 g/mol |

| Solubility (in water) | Soluble | Soluble | Soluble |

| Antimicrobial Activity (MIC) | 32 mg/L | 128 mg/L | Inactive |

| Transport Mechanism | PEPT1 | PEPT1 | Not applicable |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of D-Alanyl-L-leucine:

- Enhanced Stability : The methyl ester modification increases the compound's stability against enzymatic hydrolysis, making it a promising candidate for drug development .

- Selective Activity : The compound's structure allows for selective action against specific bacterial strains, which could lead to targeted therapies with reduced side effects compared to broad-spectrum antibiotics .

- Potential for Prodrug Development : The use of D-Alanyl-L-leucine as a prodrug has been proposed to enhance the delivery and effectiveness of other therapeutic agents through improved absorption and reduced first-pass metabolism .

Q & A

Q. What are the optimal conditions for synthesizing D-Alanyl-L-leucine methyl ester hydrochloride to ensure high yield and purity?

Methodological Answer:

- Step 1 : Use protected amino acids (e.g., Fmoc-D-Ala-OH and L-Leucine methyl ester) to prevent side reactions during coupling. Coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N-hydroxy-succinimide (NHS) facilitate amide bond formation .

- Step 2 : Optimize reaction solvents (e.g., dichloromethane or DMF) and pH (neutral to slightly acidic) to enhance reaction efficiency .

- Step 3 : Purify the product via column chromatography (silica gel or reverse-phase) or recrystallization from ethanol/water mixtures to remove unreacted reagents and byproducts .

- Validation : Monitor reaction progress using TLC (silica gel, ninhydrin staining) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the structural integrity of D-Alanyl-L-leucine methyl ester hydrochloride using spectroscopic methods?

Methodological Answer:

- FTIR Analysis : Identify key functional groups:

- Ester C=O stretch at ~1740 cm⁻¹.

- Amide N-H bend at ~1550 cm⁻¹.

- Hydrochloride salt N-H⁺ stretch at ~2500–3000 cm⁻¹ .

- ¹H/¹³C NMR : Confirm stereochemistry and esterification:

- Methyl ester protons at δ ~3.6–3.8 ppm (singlet).

- Leucine side-chain methyl groups at δ ~0.8–1.0 ppm .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₀H₂₁N₂O₃Cl) .

Advanced Research Questions

Q. What role does the methyl ester hydrochloride group play in the biological activity of D-Alanyl-L-leucine derivatives in enzyme inhibition studies?

Methodological Answer:

- Enhanced Solubility : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., enzyme kinetics in buffer solutions) .

- Cell Permeability : The methyl ester group enhances lipophilicity, enabling transmembrane transport for intracellular targets (e.g., proteases or kinases) .

- Target Interaction : The ester moiety may act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid form, which binds to enzyme active sites (e.g., angiotensin-converting enzyme or bacterial peptidases) .

- Experimental Design : Compare inhibitory activity of the methyl ester derivative with its free acid form using in vitro fluorogenic assays and in silico docking simulations .

Q. How do researchers resolve contradictions in reported bioactivity data for D-Alanyl-L-leucine methyl ester hydrochloride across different experimental models?

Methodological Answer:

- Assay Standardization : Control variables such as pH, temperature, and buffer composition (e.g., PBS vs. Tris-HCl) to minimize variability .

- Metabolite Interference : Test for ester hydrolysis in cell lysates using LC-MS to quantify intact vs. hydrolyzed forms .

- Model-Specific Factors :

- In bacterial models, assess peptidase expression levels (e.g., leucine aminopeptidase) that may hydrolyze the ester .

- In mammalian systems, evaluate serum esterase activity via pre-incubation with inhibitors like phenylmethylsulfonyl fluoride (PMSF) .

- In bacterial models, assess peptidase expression levels (e.g., leucine aminopeptidase) that may hydrolyze the ester .

- Data Normalization : Use internal standards (e.g., stable isotope-labeled analogs) to correct for extraction efficiency differences .

Q. What strategies are recommended for evaluating the stability of D-Alanyl-L-leucine methyl ester hydrochloride under varying storage and experimental conditions?

Methodological Answer:

Q. How can researchers leverage the stereochemistry of D-Alanyl-L-leucine methyl ester hydrochloride to study chiral recognition in peptide transporters?

Methodological Answer:

- Competitive Uptake Assays : Co-administer D- and L-stereoisomers in cell models (e.g., Caco-2 or HEK293) expressing peptide transporters (e.g., PEPT1) and quantify uptake via LC-MS/MS .

- Molecular Dynamics Simulations : Model transporter binding pockets to identify stereospecific interactions (e.g., hydrogen bonding with D-Ala vs. L-Ala) .

- In Vivo Pharmacokinetics : Compare plasma/tissue concentrations of D- and L-forms in rodent models to assess chiral discrimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.